molecular formula C20H17N3O4S B2778823 2-(呋喃-2-基)-4-[(4-甲基苯基)磺酰]-N-(吡啶-3-基甲基)-1,3-噁唑-5-胺 CAS No. 862793-49-5

2-(呋喃-2-基)-4-[(4-甲基苯基)磺酰]-N-(吡啶-3-基甲基)-1,3-噁唑-5-胺

货号 B2778823
CAS 编号: 862793-49-5
分子量: 395.43
InChI 键: GFRWMFBXOJMRSG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
BenchChem offers high-quality 2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

化学合成与杂环化合物

一种通过多米诺过程制备磺酰化呋喃衍生物的有效方法展示了杂环化合物合成中的重大进展。该方法表现出优异的官能团耐受性和效率,表明其在产生复杂分子结构方面的潜力,这些结构在各种科学研究应用中很有用,包括新型药物和材料科学的开发 (Zhiming Cui 等,2018)。

杂环化合物的创新途径

探索合成杂环化合物的新的途径,研究表明将特定的前体转化为一系列杂环化合物,包括三唑、恶二唑和噻二唑。这些过程强调了某些呋喃衍生物在构建具有生物活性的化合物方面的多功能性,这些化合物可能对药物发现和农用化学品的合成产生影响 (F. El-Essawy & S. M. Rady,2011)。

抗原生动物剂的开发

基于咪唑并[1,2-a]吡啶的化合物的合成及其作为抗原生动物剂的评估突出了呋喃衍生物在药物化学中的应用。这些化合物表现出很强的 DNA 亲和力和对锥虫和疟原虫物种的体外和体内活性,展示了呋喃衍生物在开发治疗原生动物感染的新疗法方面的潜力 (Mohamed A. Ismail 等,2004)。

唑类衍生物的抗菌活性

对由呋喃-2-碳酰肼合成的唑类衍生物的研究表明了它们的潜在抗菌特性。这些研究有助于理解呋喃衍生物的改性如何导致具有显著生物活性的化合物,为抗菌剂的设计提供了新的视角 (Serap Başoğlu 等,2013)。

钯催化的芳香硫醚交叉偶联

使用亚磺酸钠合成芳香硫醚的钯催化交叉偶联技术的开发为有机合成开辟了新的途径。这些方法允许构建 C-S 键,而不需要硫醇或硫酚,展示了呋喃衍生物在促进新型合成途径方面的多功能性 (宗俊乔等,2014)。

作用机制

Target of Action

VU0609999-1, also known as VO659, is an antisense oligonucleotide (ASO) investigational therapy designed to target the CAG repeat expansion that causes all nine known polyglutamine diseases . These diseases include Huntington’s disease (HD), spinocerebellar ataxia type 1 (SCA1), and type 3 (SCA3) .

Mode of Action

VO659’s unique target and dual mechanism of action enable potent target engagement across multiple disease models . In preclinical studies, significant and dose-dependent reductions of mutant huntingtin protein (mHTT) were observed in vivo in disease mouse models of HD . Allele-preferential reductions of mHTT were observed in vitro in HD patient cell models . Preclinical data also showed VO659 induced a significant reduction of mutant ATXN1 (mATXN1) and mutant ATXN3 (mATXN3) protein levels in vivo and in vitro in disease mouse models and patient cell models of SCA1 and SCA3, respectively .

Biochemical Pathways

The primary biochemical pathway affected by VU0609999-1 is the CAG repeat expansion pathway. This pathway is responsible for the production of proteins with an abnormally long polyglutamine tract, leading to the formation of mutant proteins such as mHTT, mATXN1, and mATXN3 . By targeting the CAG repeat expansion, VU0609999-1 can reduce the production of these mutant proteins, thereby potentially alleviating the symptoms of diseases like HD, SCA1, and SCA3 .

Result of Action

The result of VU0609999-1’s action is a significant reduction in the levels of mutant proteins such as mHTT, mATXN1, and mATXN3 . This reduction has been observed both in vitro in patient cell models and in vivo in disease mouse models . In disease mouse models of HD, significant reductions of mHTT were associated with improvements in motor function .

Action Environment

The action environment of VU0609999-1 is primarily within the cells of the nervous system, where the CAG repeat expansion occurs and the mutant proteins are produced . Environmental factors that could influence the action, efficacy, and stability of VU0609999-1 are currently unknown and may be the subject of future research.

属性

IUPAC Name

2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-14-6-8-16(9-7-14)28(24,25)20-19(22-13-15-4-2-10-21-12-15)27-18(23-20)17-5-3-11-26-17/h2-12,22H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRWMFBXOJMRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。